molecular formula C8H7ClN2O4 B2653109 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid CAS No. 1259988-60-7

2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid

Cat. No.: B2653109
CAS No.: 1259988-60-7
M. Wt: 230.6
InChI Key: PBNLRCBRYBWKKX-UHFFFAOYSA-N
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Description

2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid is an organic compound with significant interest in various scientific fields. This compound features a unique structure that includes an amino group, a chloro-substituted nitrophenyl group, and an acetic acid moiety. Its distinct chemical properties make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid typically involves the nitration of 2-chloroaniline followed by a series of reactions to introduce the amino and acetic acid groups. One common method includes:

    Nitration: 2-chloroaniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 5-chloro-2-nitroaniline.

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Acetylation: Finally, the amino group is acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like iron powder, tin chloride, or catalytic hydrogenation are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Produces nitroso or nitro derivatives.

    Reduction: Produces amino derivatives.

    Substitution: Produces hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrophenol
  • 2-Amino-2’-chloro-5-nitrobenzophenone
  • 2-Amino-5-nitro-2’-chlorobenzophenone

Uniqueness

2-Amino-2-(5-chloro-2-nitrophenyl)acetic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it suitable for specific applications in research and industry.

Properties

IUPAC Name

2-amino-2-(5-chloro-2-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c9-4-1-2-6(11(14)15)5(3-4)7(10)8(12)13/h1-3,7H,10H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNLRCBRYBWKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(=O)O)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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